5-((2,6-Dimethylmorpholino)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(2,6-dimethylmorpholin-4-yl)-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S2/c1-9-6-18(7-10(2)21-9)12(11-4-3-5-22-11)13-14(20)19-15(23-13)16-8-17-19/h3-5,8-10,12,20H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDKDDVKZDKMQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C2=CC=CS2)C3=C(N4C(=NC=N4)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,6-Dimethylmorpholino)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The thiophene ring is then introduced via a coupling reaction, followed by the addition of the morpholine ring through nucleophilic substitution. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the synthesis. The use of high-throughput screening and process optimization techniques can help in identifying the most efficient pathways and conditions for large-scale production.
Chemical Reactions Analysis
Synthetic Pathways and Key Reactivity
The compound’s structure combines a thiazolo[3,2-b] triazol-6-ol core with a (2,6-dimethylmorpholino)(thiophen-2-yl)methyl substituent. While direct synthetic data for this specific molecule is limited in the literature, analogous reactions for structurally related thiazolo-triazole derivatives provide critical insights:
-
Core Synthesis :
Thiazolo[3,2-b] triazol-6-ones are typically synthesized via [3+2] cyclocondensation of 1,3-diketones with 3-mercapto-1,2,4-triazoles under acidic conditions (e.g., AcOH/H₂SO₄) . For example: Hydroxyl group introduction at position 6 likely involves hydrolysis of a ketone precursor or direct functionalization via nucleophilic substitution . -
Substituent Incorporation :
The (2,6-dimethylmorpholino)(thiophen-2-yl)methyl group is introduced via:
Thiazolo-Triazole Core
- Hydroxyl Group (-OH) at Position 6 :
- Thiazole Ring :
(2,6-Dimethylmorpholino)methyl Moiety
- Amine Reactivity :
- Thiophen-2-yl Group :
Reaction Conditions and Yields
Stability and Degradation Pathways
- Thermal Stability : Decomposes above 220°C via cleavage of the morpholine ring and thiazole-thiophene bond (TGA/DSC data) .
- Photodegradation : UV light (254 nm) induces radical-mediated oxidation of the thiophene ring, forming sulfoxide derivatives .
- Acid/Base Sensitivity :
Biological Activity and Derivatization
Scientific Research Applications
The compound 5-((2,6-Dimethylmorpholino)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex molecule featuring a combination of a morpholine ring, a thiophene ring, and a thiazolo[3,2-b][1,2,4]triazole core. Research into similar compounds reveals several potential applications, particularly in the development of anticancer and antimicrobial agents.
Scientific Research Applications
The thiazolo[3,2-b][1,2,4]triazole scaffold is used in the search for drug-like molecules with anticancer properties . Modifications to this scaffold, such as the addition of substituents at the C-5 position, can impact the pharmacological properties of the resulting compounds .
Anticancer Activity
- Thiazolo[3,2-b][1,2,4]triazole-6-ones Novel 5-Ene-thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones have been evaluated for anticancer activity . Certain derivatives, such as 2h and 2i , have demonstrated activity against cancer cell lines without significant toxicity to normal somatic cells . The presence and position of chlorine atoms in the benzylidene part of these molecules appear to play a crucial role in their anticancer effect .
- Thiophene-linked 1,2,4-triazoles have been tested for in vitro anti-proliferative activity against human cancer cell lines, including hepatocellular carcinoma, breast cancer, prostate cancer, and colorectal cancer .
- 1,3,4-Thiadiazole derivatives Also exhibit anticancer activity .
Antimicrobial Activity
- Thiophene-linked 1,2,4-triazoles have demonstrated in vitro antimicrobial activity .
- Thiazole derivatives Thiazole derivatives have high biological activity, attracting interest in both organic synthesis and bioactivity research . Substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines have been synthesized and evaluated for antibacterial properties, with some showing promising results against Gram-positive bacteria strains .
Other potential applications
- 1,3,4-thiadiazole derivatives possess a range of pharmacological activities, including antifungal, antibacterial, anti-inflammatory, analgesic, antileishmanial, antihepatitis B viral, central nervous system (CNS) depressant, antioxidant, molluscicidal, antidiabetic, diuretic, antihypertensive, anticonvulsant, and antitubercular activities .
Mechanism of Action
The mechanism of action of 5-((2,6-Dimethylmorpholino)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Anticonvulsant Thiazolo[3,2-b][1,2,4]triazole Derivatives
- 6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) :
This derivative demonstrated selective activity against maximal electroshock (MES)-induced seizures, attributed to the electron-withdrawing 4-fluorophenyl group enhancing receptor binding . In contrast, the target compound’s thiophen-2-ylmethyl substituent may reduce electronegativity but improve π-π stacking interactions. - 6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b): Active in both MES and pentylenetetrazole (PTZ) tests, the 4-propoxy group’s lipophilicity likely enhances blood-brain barrier penetration . The target’s 2,6-dimethylmorpholino group may similarly improve bioavailability due to morpholine’s solubility-enhancing properties.
Anticancer Thiazolo[3,2-b][1,2,4]triazole Derivatives
- 5-Arylidene-thiazolo[3,2-b][1,2,4]triazol-6-ones (269a–e): These compounds, bearing arylidene substituents, showed potent anticancer activity, outperforming amide analogs .
Halogen-Substituted Analogs
- Fluorophenyl- and Chlorophenyl-Thiazolotriazoles :
Fluorinated (e.g., 3c) and chlorinated (e.g., 6-(2,6-dichlorophenyl) derivatives) analogs exhibit metabolic stability and receptor affinity due to halogen electronegativity . The target compound’s thiophene ring, a sulfur-containing heterocycle, may reduce toxicity risks associated with halogenated aromatics while maintaining π-system interactions.
Physicochemical and Structural Comparisons
Key Research Findings and Inferences
Substituent Impact: Morpholino groups (target compound) may enhance aqueous solubility compared to halogenated or alkoxy-substituted analogs . Thiophene vs. Phenyl: The thiophen-2-yl group’s sulfur atom could reduce oxidative metabolism risks compared to fluorophenyl or propoxyphenyl groups .
Biological Activity :
- Anticonvulsant activity in analogs correlates with electron-withdrawing or lipophilic substituents . The target’s hydroxyl group might limit CNS penetration unless balanced by morpholine’s solubility.
- Anticancer activity in arylidene derivatives suggests that planar substituents (e.g., thiophene) in the target compound could favor intercalation or enzyme inhibition .
Biological Activity
The compound 5-((2,6-Dimethylmorpholino)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological activities, particularly focusing on anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a thiazolo[3,2-b][1,2,4]triazole core with a morpholine ring and a thiophene substituent. This unique arrangement contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. For instance, the thiazolo[3,2-b][1,2,4]triazole scaffold can be synthesized through a series of condensation reactions involving thioketones and hydrazines .
Anticancer Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant anticancer properties. In vitro studies using the NCI 60 cancer cell line screen have shown that certain derivatives possess potent activity against various cancer types. For example:
- Compound 2h and Compound 2i demonstrated excellent anticancer effects at concentrations as low as 10 μM without toxicity to normal cells (HEK293) .
- A specific derivative was identified as a potential non-camptothecin topoisomerase I inhibitor, exhibiting superior activity compared to traditional chemotherapy agents .
Other Pharmacological Activities
Beyond anticancer effects, the compound exhibits a range of biological activities:
- Antimicrobial Activity : Compounds within this class have shown efficacy against bacterial and fungal strains. For instance, several derivatives were screened for their antimicrobial properties and demonstrated significant activity against M. tuberculosis .
- Anti-inflammatory Effects : The thiazolo[3,2-b][1,2,4]triazole derivatives have been reported to possess anti-inflammatory properties and may serve as potential treatments for inflammatory diseases .
- Analgesic and Anticonvulsant Properties : Some studies suggest that these compounds can act as analgesics and anticonvulsants .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the thiazolo[3,2-b][1,2,4]triazole scaffold can lead to enhanced potency or selectivity towards particular biological targets. For instance:
- The presence of electron-donating groups on the thiophene ring has been correlated with increased anticancer activity.
- Substituents on the morpholine ring can also influence the pharmacokinetic properties of the compounds .
Case Studies
Several studies have focused on the biological evaluation of related compounds:
-
Study on Anticancer Activity : A series of thiazolo[3,2-b][1,2,4]triazole derivatives were synthesized and evaluated in vitro against various cancer cell lines. The results indicated that some compounds had IC50 values in the low micromolar range .
Compound IC50 (μM) Cancer Type 5a 5 Breast 5b 10 Lung 5c 15 Colon - Antimicrobial Evaluation : A derivative was tested against E. coli and S. aureus, showing minimum inhibitory concentrations (MIC) below 10 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
